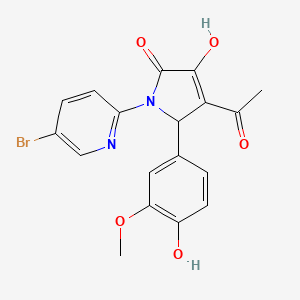

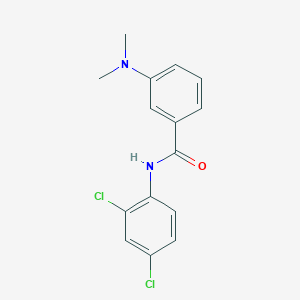

![molecular formula C21H20N2O B5522712 N-[3-(dimethylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B5522712.png)

N-[3-(dimethylamino)phenyl]-2-biphenylcarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[3-(dimethylamino)phenyl]-2-biphenylcarboxamide, commonly known as DMBA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMBA is a member of the amide family of compounds and is synthesized through a multi-step process that involves the use of various reagents and solvents.

Scientific Research Applications

DNA-Intercalating Antitumor Agents

N-[3-(dimethylamino)phenyl]-2-biphenylcarboxamide and its derivatives have been explored for their potential as antitumor agents due to their ability to intercalate DNA. These compounds have been synthesized and evaluated for in vivo antitumor activity, highlighting their significance in the search for effective cancer treatments. The structural modifications on the phenyl ring of these compounds influence their DNA binding abilities and, consequently, their biological activity against tumors. For instance, certain derivatives have shown promising solid tumor activity in preclinical models, with specific modifications leading to enhanced therapeutic efficacy (Atwell, Baguley, & Denny, 1989).

Fluorescent Probes for Nerve Agent Detection

Derivatives of this compound have been employed in the design of fluorescent probes for the detection of nerve agents. These probes leverage the covalent assembly and Lossen rearrangement mechanisms to achieve high selectivity and sensitivity in detecting hazardous substances like diethyl chlorophosphate (DCP). This application is crucial for environmental monitoring and public safety, providing rapid and precise detection methods (Huo et al., 2019).

Electrochromic Materials

Research into this compound derivatives has extended to the development of electrochromic materials. These materials exhibit multi-oxidation stages and lower oxidation potentials, attributed to the electron-donating properties of dimethylamino groups. They find application in electrochromic devices (ECDs), offering advancements in display technologies and energy-efficient windows with their ability to change color in response to electrical stimuli. The incorporation of these compounds into ECDs enables the creation of devices with high contrast and rapid switching capabilities, contributing to the development of novel optical and electronic devices (Li, Yen, & Liou, 2021).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[3-(dimethylamino)phenyl]-2-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O/c1-23(2)18-12-8-11-17(15-18)22-21(24)20-14-7-6-13-19(20)16-9-4-3-5-10-16/h3-15H,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRZYBNOQUGDAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-methylbutyl)-8-[(5-methyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5522636.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5522647.png)

![6-[4-(2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5522697.png)

![1-(4-ethoxybenzyl)-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5522700.png)

![N-(3-morpholin-4-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522720.png)

![2-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5522734.png)

![N,N,2-trimethyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5522738.png)